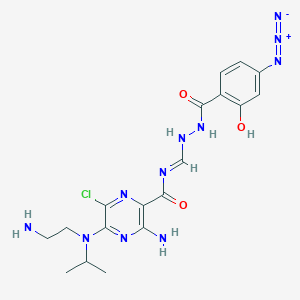

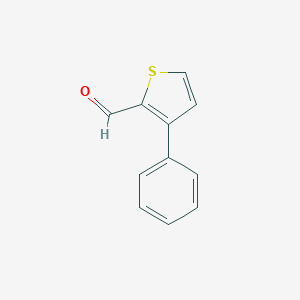

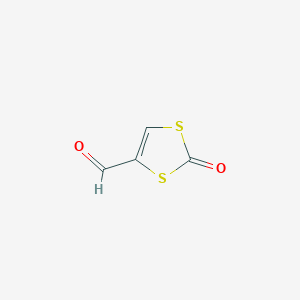

3-Phenyl-2-thiophenecarboxaldehyde

Descripción general

Descripción

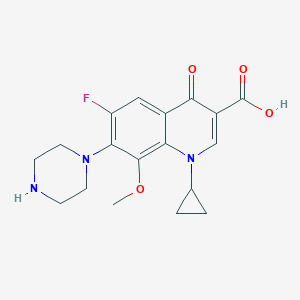

3-Phenyl-2-thiophenecarboxaldehyde is an organosulfur compound . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs .

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular formula of 3-Phenyl-2-thiophenecarboxaldehyde is C11H8OS . Its molecular weight is 188.25 g/mol .Aplicaciones Científicas De Investigación

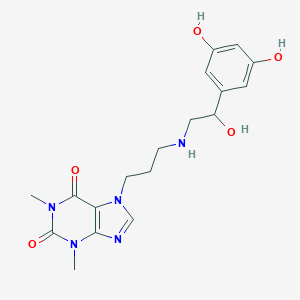

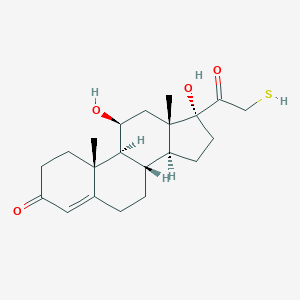

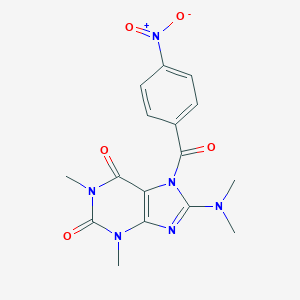

Preparation of PARP Inhibitors

3-Phenyl-2-thiophenecarboxaldehyde is used to prepare PARP inhibitors . PARP inhibitors are a group of pharmacological inhibitors of the enzyme called poly ADP ribose polymerase (PARP). They are developed for multiple indications, but notably for the treatment of certain cancers.

Organic Synthesis

This compound is used as a starting material in the synthesis of many organic compounds. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and conditions.

Material Science

3-Phenyl-2-thiophenecarboxaldehyde is used in material science research. Material science involves the discovery and design of new materials. Research in material science is often used in industrial applications, electronics, biomedical applications, and the development of various high-performance materials.

Medicinal Chemistry

In medicinal chemistry, 3-Phenyl-2-thiophenecarboxaldehyde is used due to its unique properties. Medicinal chemistry involves the design and synthesis of therapeutic agents. The compound could be used as a building block in the synthesis of potential drug candidates.

Chemical Research

This compound is used in various chemical research applications. It can be used in the development of new reactions, methodologies, and in the synthesis of complex molecules.

Biochemical Research

3-Phenyl-2-thiophenecarboxaldehyde is used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound could be used in the study of biochemical pathways.

Safety and Hazards

For a similar compound, 2-Thiophenecarboxaldehyde, it is classified as a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and no smoking is allowed. After handling, skin should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Protective gloves, eye protection, and face protection should be worn .

Direcciones Futuras

3-Phenyl-2-thiophenecarboxaldehyde is a versatile precursor to many drugs . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the future directions of 3-Phenyl-2-thiophenecarboxaldehyde could be in the development of new drugs and therapies.

Mecanismo De Acción

Target of Action

It’s worth noting that the compound is structurally similar to 2-thiophenecarboxaldehyde , which might suggest similar biochemical targets.

Mode of Action

Biochemical Pathways

3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in various cellular processes, including DNA repair.

Result of Action

Propiedades

IUPAC Name |

3-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHSFOAXGMMUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355987 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-2-thiophenecarboxaldehyde | |

CAS RN |

26170-85-4 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

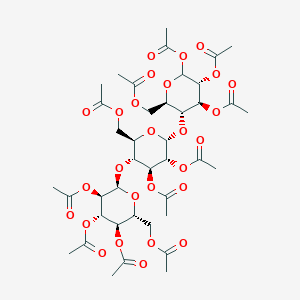

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)